canditoxin

mycotoxicology acute toxicity in vivo lethality

Canditoxin is a unique high-MW, heat-labile mycotoxin from Candida albicans C-a-13. Unlike candidalysin or gliotoxin, it is a simple acidic protein with strain-specific log-phase production. Its acute toxicity (MLD 1.2 µg/g) and antigenicity enable in vivo virulence models and diagnostic assays. Essential for reproducible candidiasis research.

Molecular Formula C10H11N3O
Molecular Weight 0
CAS No. 12626-37-8
Cat. No. B1172503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecanditoxin
CAS12626-37-8
Synonymscanditoxin
Molecular FormulaC10H11N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canditoxin (CAS 12626-37-8) for Research: Core Identity and Baseline Characteristics


Canditoxin is a high-molecular-weight, heat-labile mycotoxin isolated from the C-a-13 strain of the opportunistic fungal pathogen Candida albicans [1]. Classified as a simple acidic protein with documented antigenicity, it was the first high-molecular-weight toxic substance identified from a fungus [2]. Its production is strongly associated with virulent strains of C. albicans, specifically during the mid-logarithmic growth phase, and it is not produced by other Candida species such as C. krusei or Saccharomyces cerevisiae [3].

Canditoxin (CAS 12626-37-8) Procurement: Why Generic Mycotoxin or C. albicans Toxin Substitution Is Scientifically Inadvisable


Substitution of canditoxin with other mycotoxins or even other C. albicans-derived toxins is not supported by evidence and would compromise experimental reproducibility. Canditoxin differs fundamentally from peptide toxins like candidalysin in both chemical nature (simple acidic protein versus cytolytic peptide) and documented toxicity profile [1]. Furthermore, its unique heat lability (inactivated at 100°C for 1 hour) and specific production conditions (log-phase growth of specific virulent strains) distinguish it from more stable, broadly produced fungal metabolites like gliotoxin [2]. The quantitative differences in acute toxicity and antigenic properties detailed below provide a scientific basis for product-specific selection.

Canditoxin (CAS 12626-37-8): Quantitative Differentiation Evidence for Scientific Selection


Acute Toxicity in Mice: Canditoxin Demonstrates >4-Fold Higher Lethality Than Gliotoxin

Canditoxin exhibits a substantially lower lethal dose in mice compared to the C. albicans-associated mycotoxin gliotoxin, indicating higher acute toxicity. Intravenous administration of canditoxin in mice yields an MLD of 1.2 µg/g body weight, resulting in mortality within 48 hours [1]. In contrast, gliotoxin's intravenous LD50 in mice is reported as 7.8 mg/kg (equivalent to 7.8 µg/g) [2].

mycotoxicology acute toxicity in vivo lethality

Molecular Identity: Canditoxin as a Simple Acidic Protein Distinct from Peptide Toxins

Canditoxin is characterized as a high-molecular-weight, simple acidic protein [1]. This fundamental biochemical property distinguishes it from the cytolytic peptide toxin candidalysin, which is a small, amphipathic peptide derived from the Ece1 protein [2].

biochemical classification virulence factor protein toxin

Thermal Stability: Canditoxin's Heat Lability Differentiates It from Stable Mycotoxins

Canditoxin is documented to be heat-labile, showing instability upon exposure to 100°C for 1 hour [1]. This contrasts with the stability profile of many other mycotoxins, such as gliotoxin, which can withstand higher temperatures or require specific conditions for degradation [2]. While a direct quantitative comparison under identical conditions is unavailable from current sources, this reported lability is a key handling differentiator.

stability handling requirements experimental conditions

Antigenicity: Canditoxin Elicits High-Titer Antitoxin and Delayed-Type Hypersensitivity

Canditoxin is documented to be antigenic, capable of producing a high titer of specific antitoxin in rabbit serum [1]. Furthermore, a formol toxoid derived from canditoxin elicited a delayed-type skin reaction in guinea pigs experimentally infected with C. albicans [2]. This immunogenic profile is a specific functional attribute.

immunology antigenicity vaccine development

Strain-Specific and Growth-Phase-Dependent Production: A Unique Biosynthetic Signature

Canditoxin production is highly specific to the C. albicans C-a-13 strain and is maximal during the mid-logarithmic growth phase [1]. This contrasts with the production patterns of other C. albicans toxins; for example, candidalysin is specifically secreted by hyphae [2], and gliotoxin production is more widespread among various fungal species [3].

microbiology toxin production strain virulence

Optimal Scientific Use Cases for Canditoxin (CAS 12626-37-8) Procurement


In Vivo Fungal Virulence and Acute Toxicity Studies

Given its documented high acute toxicity with an MLD of 1.2 µg/g in mice [1], canditoxin is the appropriate compound for in vivo studies modeling the lethal effects of C. albicans toxicosis. Its potency allows for the investigation of dose-response relationships and histopathological changes in target organs at relevant concentrations [2].

Immunological Research and Diagnostic Antigen Development

Canditoxin's demonstrated ability to elicit high-titer antitoxin [3] and the capacity of its formol toxoid to produce a delayed-type skin reaction in infected animals [4] make it a valuable tool for developing diagnostic assays for systemic candidiasis and for studying the humoral and cellular immune responses to C. albicans infection.

Strain-Specific Virulence Factor Analysis

The strict association of canditoxin production with the C-a-13 strain of C. albicans, particularly during log-phase growth [5], makes this compound essential for comparative studies investigating the molecular basis of differential virulence among C. albicans clinical isolates. It serves as a specific molecular marker for this high-virulence phenotype.

Heat-Labile Protein Toxin Research and Stability Studies

Its documented heat lability (inactivation at 100°C for 1 hour) [6] positions canditoxin as a relevant model for studying the stability and handling requirements of proteinaceous mycotoxins, in contrast to more thermally stable, small-molecule fungal metabolites.

Technical Documentation Hub

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